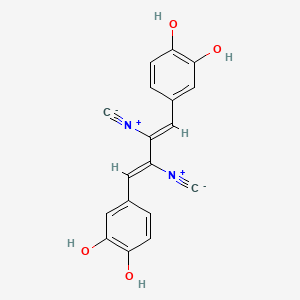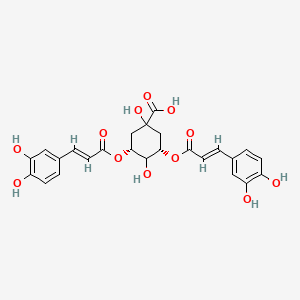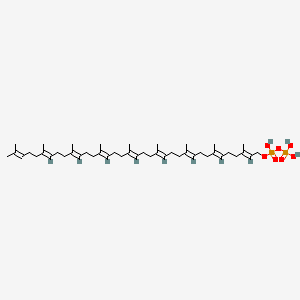![molecular formula C59H102O6 B1241273 [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241273.png)
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Overview
Description
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex ester compound that features multiple unsaturated fatty acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, such as octadeca-9,12-dienoic acid and icosa-5,8,11,14-tetraenoic acid. These acids are then esterified with a glycerol derivative under controlled conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the fatty acids and glycerol derivatives are combined under optimized conditions. The reaction mixture is typically heated and stirred to ensure complete esterification. Post-reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The unsaturated bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to cleave the ester bond.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acid esters.
Substitution: Alcohols and carboxylic acids.
Scientific Research Applications
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its fatty acid composition.
Medicine: Explored for its potential anti-inflammatory and cardioprotective properties, given the presence of polyunsaturated fatty acids.
Industry: Utilized in the formulation of dietary supplements and functional foods, particularly those rich in omega-3 and omega-6 fatty acids.
Mechanism of Action
The biological effects of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses, such as cyclooxygenases and lipoxygenases. Additionally, it may interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.
Comparison with Similar Compounds
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate can be compared to other similar compounds, such as:
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic acid (DHA): Known for its role in brain health and development.
Linoleic acid: An essential fatty acid involved in various physiological processes.
The uniqueness of [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate lies in its specific combination of fatty acid chains, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C59H102O6 |
|---|---|
Molecular Weight |
907.4 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,31-32,34,40,43,56H,4-15,17,20,22-24,26,29-30,33,35-39,41-42,44-55H2,1-3H3/b19-16-,21-18-,28-25-,31-27-,34-32-,43-40-/t56-/m1/s1 |
InChI Key |
CKEOSPBKHRUVTN-CTKOWQHDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)

![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)



